molecular formula C8H6BrFO3 B15244036 Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Cat. No.: B15244036
M. Wt: 249.03 g/mol
InChI Key: QFZMATCRZBZHSL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate typically involves the esterification of 3-bromo-5-fluoro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine or fluorine atoms.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Products with new functional groups replacing bromine or fluorine.

    Oxidation: Formation of 3-bromo-5-fluoro-2-hydroxybenzaldehyde.

    Reduction: Formation of 3-bromo-5-fluoro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the bromine atom.

    Methyl 3-bromo-2-hydroxybenzoate: Similar structure but lacks the fluorine atom.

    Methyl 3-bromo-5-hydroxybenzoate: Similar structure but lacks the fluorine atom.

Uniqueness

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity

Biological Activity

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of bromine and fluorine substituents along with a hydroxyl group. Its molecular formula is C₉H₈BrFO₃. The unique combination of these halogen substituents significantly influences its chemical reactivity and biological activity, making it a candidate for various applications in medicinal chemistry and materials science.

The biological activity of this compound is thought to involve several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with specific molecular targets, enhancing binding affinity.
  • Halogen Bonding : The presence of bromine and fluorine atoms allows for halogen bonding, which can further influence interactions with biological molecules.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, potentially impacting various biochemical pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Initial investigations suggest that this compound may possess antimicrobial effects, making it a candidate for further studies in the development of new antimicrobial agents.
  • Anti-inflammatory Effects : There are indications that it may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Potential Anticancer Activity : The compound's ability to interact with specific proteins involved in cancer pathways suggests potential applications in oncology .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-fluoro-2-hydroxybenzoateLacks bromine atomOnly contains fluorine
Methyl 3-bromo-2-hydroxybenzoateLacks fluorine atomOnly contains bromine
Methyl 3-bromo-4-fluoro-2-hydroxybenzoateDifferent substitution patternVaries in position of substituents

The combination of both bromine and fluorine in this compound enhances its reactivity and potential utility in medicinal chemistry compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions between this compound and various biomolecules:

  • High-throughput Screening (HTS) : A study employed HTS to identify compounds that could inhibit specific protein interactions related to cancer. This compound was among the compounds showing promising results, demonstrating significant binding affinity in preliminary assays .
  • NMR Studies : Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to observe binding interactions between this compound and target proteins. Chemical shift perturbations indicated significant interactions, suggesting its potential as a lead compound for drug development .

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 3-bromo-5-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3

InChI Key

QFZMATCRZBZHSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Br)O

Origin of Product

United States

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